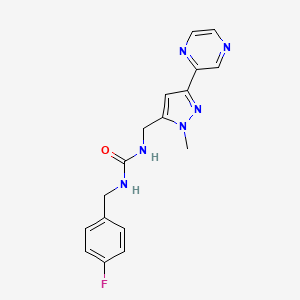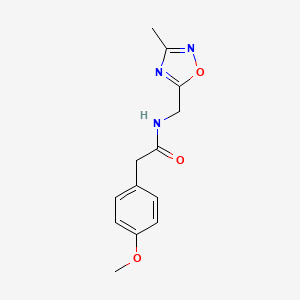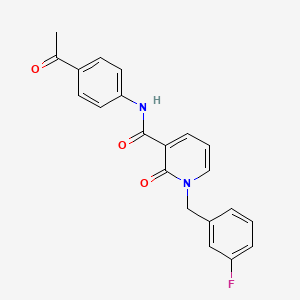![molecular formula C11H12Cl2N2O2 B2967948 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide CAS No. 2411305-75-2](/img/structure/B2967948.png)
2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide, also known as CAPC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of amides and has been synthesized using various methods. In
Mechanism of Action
The exact mechanism of action of 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide can reduce inflammation, pain, and fever in animal models. It has also been reported to inhibit the growth of cancer cells and exhibit antimicrobial activity. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, as well as antitumor and antimicrobial properties. However, one of the limitations is the lack of understanding of its mechanism of action and the need for further research to fully understand its effects.
Future Directions
There are several future directions for the study of 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide. One direction is to further investigate its mechanism of action and the signaling pathways involved in its effects. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the discovery of new analogs with improved properties.
Synthesis Methods
The synthesis of 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide has been reported using different methods. One of the most commonly used methods involves the condensation of 3-chlorobenzoyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride and ammonia to obtain 2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide.
Scientific Research Applications
2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide has been studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. In addition, it has been shown to possess antitumor and antimicrobial properties.
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-2-(3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-11(10(14)17,15-9(16)6-12)7-3-2-4-8(13)5-7/h2-5H,6H2,1H3,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYIFCSOZLTFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)


![6-[(4-Fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2967869.png)


![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)


![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)

![tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate](/img/structure/B2967887.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)